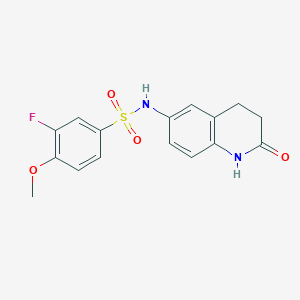

3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFVOMXSSRKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Subsequent steps include the introduction of the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The sulfonamide group is typically introduced via sulfonylation, where a sulfonyl chloride reacts with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. The scalability of the synthesis would be a key consideration, along with the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. For instance, derivatives containing tetrahydroquinoline structures have shown promising results against various cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), and liver (HepG2) cells. These compounds demonstrated significant inhibitory activity, with some achieving IC50 values as low as 0.048 µM against lung cancer cells .

Pain Management

The compound's sulfonamide moiety has been associated with selective inhibition of sodium channels, particularly NaV1.7, which plays a crucial role in pain transmission. Optimizing the structure of sulfonamides has led to enhanced potency against this target, suggesting that 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide could be developed into an effective analgesic agent .

Anti-inflammatory Properties

Compounds with similar structural features have also been investigated for their anti-inflammatory effects. The introduction of electron-withdrawing groups like fluorine has been shown to enhance the anti-inflammatory activity by modulating the compound's interaction with biological targets involved in inflammatory pathways .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| 3-fluoro-4-methoxy-N-(2-oxo... | Lung Cancer (A549) | 0.048 | Anticancer |

| Sulfonamide Derivative X | NaV1.7 | 0.5 | Pain Management |

| Tetrahydroquinoline Derivative Y | Inflammation | 0.25 | Anti-inflammatory |

Case Study: Anticancer Screening

In a comprehensive study published in Nature Reviews Cancer, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer properties against several cell lines. The study revealed that modifications to the quinoline structure significantly impacted the inhibitory activity against cancer cell proliferation, with specific substitutions leading to enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparisons with 2-Oxoindoline Derivatives

highlights 2-oxoindoline derivatives (e.g., compounds 15 , 1-F , K ) with acetamide or hydroxyacetamide side chains. Key differences include:

- Core Scaffold: The tetrahydroquinolinone core in the target compound provides partial saturation, which may enhance conformational stability compared to the fully planar indoline scaffold in derivatives like 3.85 or G .

Table 1: Substituent Comparison

Functional Group Comparison with Sulfonylurea Pesticides

Sulfonylurea herbicides (e.g., metsulfuron methyl ester, ) share sulfonamide linkages but differ in heterocyclic attachments:

- Heterocyclic Moieties: The target compound’s tetrahydroquinolinone contrasts with triazine rings in sulfonylureas. The triazine group in pesticides (e.g., ethametsulfuron) facilitates acetolactate synthase inhibition, whereas the quinolinone may target distinct biological pathways .

Table 2: Functional Group Analysis

Physicochemical and Reactivity Profiles

- Lumping Strategy Insights () : Compounds with sulfonamide groups and aromatic heterocycles are often grouped due to shared reactivity (e.g., nucleophilic substitution at the sulfonyl group). However, the target’s fluorine substituent may reduce metabolic degradation compared to methoxy or methyl groups in analogs .

- Solubility : The sulfonamide group enhances water solubility relative to acetamide derivatives (e.g., compound М in ), but the fluorine atom may counterbalance this by increasing lipophilicity .

Q & A

Q. What are the recommended synthetic routes for preparing 3-fluoro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A general approach includes:

- Sulfonylation : Reacting 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and inert atmosphere .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

- Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).

- Spectroscopy :

Q. What solvent systems are optimal for solubility testing in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~20 mM) and low solubility in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxy and fluoro substituents?

- Substitution analogs : Synthesize derivatives by replacing the 3-fluoro or 4-methoxy groups with chloro, nitro, or methyl substituents.

- Biological assays : Test against target enzymes (e.g., carbonic anhydrase or kinase isoforms) to compare IC₅₀ values.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions with the sulfonamide pharmacophore .

Q. What strategies resolve contradictions in reported biological activity data across different assay conditions?

- Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, consistent ATP concentrations for kinase studies).

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity.

- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .

Q. How can reaction mechanisms for sulfonamide bond cleavage under acidic/basic conditions be investigated?

- Kinetic studies : Monitor hydrolysis rates (UV-Vis at λ=260 nm) in varying pH buffers (1–14).

- Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation in cleavage products via MS.

- Computational analysis : DFT calculations (e.g., Gaussian) to model transition states and identify rate-determining steps .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate CYP450 metabolism, bioavailability, and hERG inhibition.

- Metabolite ID : Combine in silico fragmentation (e.g., MetFrag) with experimental HRMS/MS data to predict Phase I/II metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this sulfonamide?

- Variable factors : Differences in amine-to-sulfonyl chloride stoichiometry (ideal 1:1.2 molar ratio) or reaction time (4–12 hours).

- Byproduct formation : Use LC-MS to detect unreacted starting materials or dimerization byproducts.

- Yield optimization : Screen coupling reagents (e.g., HATU vs. EDC) and solvents (DMF vs. dichloromethane) .

Q. What experimental approaches validate conflicting reports on its kinase inhibition selectivity?

- Panel screening : Test against a broad kinase panel (e.g., 100+ kinases at 1 µM concentration).

- Crystallography : Resolve co-crystal structures with target kinases to identify binding motifs (e.g., hinge region interactions).

- Cellular context : Compare activity in cell lines with varying kinase expression levels (e.g., Western blot for target validation) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Solubility and Stability Profile

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| DMSO | 20 | >30 days |

| PBS (pH 7.4) | 0.5 | 48 hours |

| Methanol | 8 | 7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.